molecular formula C4H2BrF2NO B13907994 5-Bromo-2-(difluoromethyl)-1,3-oxazole

5-Bromo-2-(difluoromethyl)-1,3-oxazole

Cat. No.: B13907994
M. Wt: 197.97 g/mol
InChI Key: MGYXHTLPZMCSJF-UHFFFAOYSA-N
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Description

Significance of the Oxazole (B20620) Ring System in Modern Organic and Materials Chemistry

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This structural motif is not merely a chemical curiosity; it is a privileged scaffold found in a multitude of biologically active natural products and synthetic pharmaceuticals. lifechemicals.comgoogle.com The oxazole nucleus is known to engage with various enzymes and biological receptors through a range of non-covalent interactions, leading to a wide spectrum of pharmacological activities. nih.gov

In medicinal chemistry, oxazole derivatives have been developed as anti-inflammatory, antibacterial, antifungal, and anticancer agents. organic-chemistry.org Prominent examples of drugs incorporating this ring system include Oxaprozin, an anti-inflammatory drug, and Sulfamoxole, an antimicrobial agent. lifechemicals.com The stability and electronic nature of the oxazole ring make it an ideal component for designing molecules with specific therapeutic profiles.

Beyond pharmaceuticals, oxazoles are integral to materials science. Their derivatives are utilized as fluorescent whitening agents, dyes, and pigments. researchgate.net Furthermore, in the field of organic synthesis, oxazoles can participate in various reactions, such as Diels-Alder reactions, acting as dienes to form pyridine (B92270) derivatives, thereby opening pathways to other complex heterocyclic systems. organic-chemistry.org

Strategic Importance of Halogenated and Fluorinated Heterocycles in Synthetic Design

The introduction of halogen atoms, particularly fluorine and bromine, into heterocyclic structures is a powerful and widely adopted strategy in modern synthetic and medicinal chemistry. These atoms are not mere placeholders but are instrumental in modulating a molecule's physicochemical and biological properties. nih.gov

Fluorine, the most electronegative element, and fluorinated groups like difluoromethyl (-CF₂H) can profoundly alter a molecule's characteristics. The difluoromethyl group is of particular interest as it can serve as a metabolically stable bioisostere of alcohol, thiol, or amine groups. nih.gov It is also considered a "lipophilic hydrogen bond donor," a unique combination of properties that can enhance a molecule's binding affinity to biological targets and improve its membrane permeability. lifechemicals.comnih.gov Incorporating fluorine can also block metabolic oxidation pathways, thereby increasing a drug's in vivo half-life. nih.gov

The bromine atom, on the other hand, serves a distinct but equally crucial role. Positioned on an aromatic ring, it acts as a versatile synthetic "handle." The carbon-bromine bond is readily activated by transition metal catalysts, most notably palladium, making it an ideal site for cross-coupling reactions. organic-chemistry.org Techniques such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the precise and efficient formation of new carbon-carbon or carbon-heteroatom bonds at the brominated position. This capability is invaluable for building molecular complexity and generating libraries of compounds for drug discovery and materials research. organic-chemistry.org

Overview of 5-Bromo-2-(difluoromethyl)-1,3-oxazole within the Context of Advanced Chemical Research

This compound (CAS Number: 1017786-17-7) emerges as a highly functionalized building block designed for advanced chemical synthesis. Its structure is a deliberate convergence of the features discussed above: a stable oxazole core, a reactive bromine handle at the 5-position, and a property-modulating difluoromethyl group at the 2-position.

While detailed studies focusing exclusively on this compound are not widespread, its value lies in its potential as a versatile intermediate. The bromine atom at the C5 position is primed for participation in palladium-catalyzed cross-coupling reactions. This allows chemists to introduce a wide array of aryl, heteroaryl, or alkyl groups at this site, creating a diverse range of more complex oxazole derivatives. The difluoromethyl group at the C2 position imparts unique electronic properties and can influence the biological activity and pharmacokinetic profile of any larger molecule it is incorporated into.

Therefore, this compound is best understood not as an end product but as a strategic starting material for constructing novel molecular architectures with potential applications in medicinal chemistry and materials science. Its synthesis would likely draw upon established methods for forming substituted oxazoles, potentially involving cycloaddition reactions or the cyclization of functionalized precursors. organic-chemistry.orgnih.gov

Compound Data

Below are tables detailing the properties of this compound and a related compound for context.

Table 1: Physicochemical Properties of this compound

Data is based on information from chemical suppliers and computational models, as dedicated experimental studies are limited.

PropertyValue
CAS Number 1017786-17-7
Molecular Formula C₄HBrF₂N₂O
Molecular Weight 214.96 g/mol
Canonical SMILES C1=C(N=C(O1)C(F)F)Br
Physical State Likely a liquid or low-melting solid at room temperature (inferred)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C4H2BrF2NO

Molecular Weight

197.97 g/mol

IUPAC Name

5-bromo-2-(difluoromethyl)-1,3-oxazole

InChI

InChI=1S/C4H2BrF2NO/c5-2-1-8-4(9-2)3(6)7/h1,3H

InChI Key

MGYXHTLPZMCSJF-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=N1)C(F)F)Br

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 2 Difluoromethyl 1,3 Oxazole and Its Analogues

Strategies for Oxazole (B20620) Ring Construction

The formation of the oxazole core is a pivotal step in the synthesis of the target compound. Various methods have been developed, ranging from classical cyclization reactions to modern metal-catalyzed approaches.

Cyclization Reactions of Acyclic Precursors

The cyclization of acyclic precursors remains a fundamental and widely employed strategy for oxazole synthesis. Key starting materials include amides, ketones, and N-propargylamides.

Amides and Ketones: The reaction of α-haloketones with primary amides is a classical method for forming the oxazole ring. This approach, however, often requires harsh reaction conditions. More recent methodologies focus on the oxidative cyclization of enamides, which can be achieved using reagents like phenyliodine diacetate (PIDA) in a metal-free process. These reactions proceed through an intramolecular oxidative carbon-oxygen bond formation.

N-propargylamides: N-propargylamides are versatile precursors for the synthesis of substituted oxazoles. Their cyclization can be promoted by various catalysts and reaction conditions. For instance, silica-gel-mediated cycloisomerization of propargyl amides provides a mild route to 2,5-disubstituted and 2,4,5-trisubstituted oxazol-5-yl carbonyl compounds. nih.gov Furthermore, visible-light-promoted selenium-π-acid catalysis enables the preparation of oxazole acetals from N-propargylamides. researchgate.net

Precursor Reagents/Conditions Product Scope
α-haloketones and amides Heat, dehydrating agents 2,5-disubstituted oxazoles
Enamides Phenyliodine diacetate (PIDA) Functionalized oxazoles
N-propargylamides Silica gel 2,5-disubstituted and 2,4,5-trisubstituted oxazol-5-yl carbonyls
N-propargylamides Visible light, Selenium-π-acid Oxazole acetals

Tandem Cycloisomerization/Hydroxyalkylation Approaches for Oxazole Formation

Tandem reactions that form and functionalize the oxazole ring in a single step offer increased efficiency and atom economy. A notable example is the Zn(OTf)₂-catalyzed tandem cycloisomerization/hydroxyalkylation of N-propargylamides with trifluoropyruvates. researchgate.net This method allows for the synthesis of oxazoles containing a CF₃-substituted alcohol unit. researchgate.net A similar Zn(OTf)₂-catalyzed tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides and allylic alcohols has also been developed to produce various oxazole derivatives. researchgate.netscispace.com These approaches demonstrate the potential for creating complex oxazole structures from simple starting materials.

Metal-Catalyzed (e.g., Gold-Catalyzed) and Metal-Free Cycloaddition Strategies

Both metal-catalyzed and metal-free cycloaddition reactions are powerful tools for constructing the oxazole ring with high regioselectivity.

Gold-Catalyzed Cycloadditions: Gold catalysts are particularly effective in promoting the synthesis of oxazoles. A gold-catalyzed regioselective [3+2] cycloaddition of alkynyl triazenes with 1,2,4-dioxazoles provides a route to fully-substituted oxazoles under mild conditions. nih.govresearchgate.netnih.gov The resulting triazene (B1217601) group can be subsequently transformed, offering a pathway to diverse oxazole structures. nih.govresearchgate.netnih.gov Gold catalysis is also employed in the synthesis of polyfluoroalkylated oxazoles from N-propargylamides under visible-light irradiation, demonstrating excellent compatibility between radical processes and gold catalysts. researchgate.netnih.gov

Metal-Free Cycloadditions: For instances where metal contamination is a concern, metal-free cycloaddition strategies have been developed. A formal [2+2+1] cycloaddition reaction mediated by an in situ generated iodine(III) species allows for the cyclization of alkyne and nitrile moieties to afford di- or trisubstituted oxazoles with good yields and complete regioselectivity. nih.govnih.gov Additionally, one-pot metal-free [3+2] cycloaddition of CF₃-substituted alkenes and halogenoximes has been developed for the preparation of 5-trifluoromethylisoxazoles, a strategy that could be adapted for oxazole synthesis. nih.gov

Strategy Catalyst/Reagent Precursors Product
Gold-Catalyzed [3+2] Cycloaddition Gold catalyst Alkynyl triazenes, 1,2,4-dioxazoles Fully-substituted oxazoles
Gold-Catalyzed Cyclization Gold catalyst, visible light N-propargylamides, polyfluoroalkyl iodides Polyfluoroalkylated oxazoles
Metal-Free [2+2+1] Cycloaddition Iodine(III) species Alkynes, nitriles Di- or trisubstituted oxazoles

Oxidative Cyclization Protocols for Oxazole Ring Synthesis

Oxidative cyclization offers a direct route to oxazoles from readily available starting materials by forming C-O and C-N bonds in a single transformation. These methods often utilize hypervalent iodine reagents or transition metal catalysts.

Hypervalent Iodine-Mediated Cyclization: Reagents such as (diacetoxyiodo)benzene (B116549) (PIDA) can promote the oxidative cyclization of N-allylamides and N-propargylamides to form oxazolines and subsequently oxazoles. nsf.gov This approach is advantageous due to its metal-free nature.

Transition-Metal-Catalyzed Oxidative Cyclization: Palladium-catalyzed oxidative cyclization has been developed for the synthesis of trisubstituted oxazoles, proceeding through a cascade formation of C-N and C-O bonds. In some protocols, water can serve as the oxygen atom source. A CO₂/photoredox-cocatalyzed tandem oxidative cyclization of α-bromo ketones and amines also provides a sustainable method for preparing substituted oxazoles without the need for transition-metal catalysts or peroxides. acs.org

Introduction of the Difluoromethyl (CF₂H) Group

The incorporation of the difluoromethyl group is a critical step in the synthesis of the target molecule. This can be achieved either by building the oxazole ring from a difluoromethyl-containing precursor or by direct difluoromethylation of a pre-formed oxazole ring.

Direct Difluoromethylation Methodologies

Direct C-H difluoromethylation has emerged as a powerful strategy for the late-stage functionalization of heterocyclic compounds, avoiding the need for pre-functionalized substrates.

Photoredox Catalysis: Organic photoredox catalysis provides a metal-free and operationally straightforward method for the direct C-H difluoromethylation of heterocycles. nih.govnih.govresearchgate.net Using reagents like sodium difluoromethanesulfinate (CF₂HSO₂Na) as the difluoromethyl radical precursor and a photocatalyst such as Rose Bengal, a variety of difluoromethylated heterocycles can be synthesized in moderate to excellent yields under visible light irradiation. nih.govresearchgate.net This method is particularly attractive due to its mild reaction conditions and the use of a green oxidant like O₂. nih.govnih.govresearchgate.net

Transition-Metal-Free Radical Processes: Difluoromethylation of heterocycles can also be achieved through transition-metal- and oxidant-free visible-light-photoinduced protocols. bohrium.com These methods offer a green approach to difluoromethylated heterocycles with broad substrate tolerance. bohrium.com

Method Reagents Key Features
Organic Photoredox Catalysis CF₂HSO₂Na, Photocatalyst (e.g., Rose Bengal), Visible light, O₂ Metal-free, mild conditions, green oxidant
Transition-Metal-Free Photoinduction Visible light Avoids metal catalysts and external oxidants

Difluorocarbene-Based Annulation Techniques for Fluorinated Heterocycles

Difluorocarbene (:CF2) is a highly reactive intermediate that can be employed in cycloaddition reactions to construct difluorinated heterocyclic systems. beilstein-journals.org While direct [4+1] cycloaddition of difluorocarbene with a suitable four-atom synthon to form the oxazole ring is not extensively documented for this specific substitution pattern, the principle of using difluorocarbene as a source of the CF2 unit is a valid strategy in fluorine chemistry. Annulation reactions involving difluorocarbene typically proceed via the in-situ generation of the carbene from various precursors, such as trimethylsilyl (B98337) 2,2-difluoro-2-(fluorosulfonyl)acetate (TFDA) or bromodifluoroacetate salts. These reactions have been successfully applied to the synthesis of other fluorinated heterocycles. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Difluoromethylation Reagents

A more common and versatile approach for introducing a difluoromethyl group onto a heterocyclic core involves transition metal-catalyzed cross-coupling reactions. rsc.org This strategy is particularly useful for late-stage functionalization of pre-formed heterocyclic rings. rsc.org Copper- and palladium-based catalytic systems are frequently employed for this purpose. rsc.orgresearchgate.net

Copper-mediated C-H difluoromethylation of acidic C-H bonds in heteroaromatics, including oxazoles, has been reported. rsc.org This method directly installs the -CF2H group onto the heterocycle, often at the most activated position. rsc.org For oxazoles, the C2 position is susceptible to deprotonation and subsequent functionalization. wikipedia.org

Radical-based difluoromethylation methods have also emerged as powerful tools. rsc.orgnih.gov These reactions often utilize reagents like Zn(SO2CF2H)2 or involve photoredox catalysis to generate the difluoromethyl radical (•CF2H), which can then be captured by the heterocyclic substrate. rsc.orgnih.gov The regioselectivity of these reactions can be influenced by the electronic properties of the heterocycle. rsc.org

Catalyst/ReagentSubstrate TypePosition of DifluoromethylationReference
Copper saltsHeteroaromatics (e.g., oxazoles)Acidic C-H bonds (e.g., C2) rsc.org
Zn(SO2CF2H)2HeteroaromaticsElectron-deficient carbons rsc.org
Photoredox catalystsHeteroaromaticsVaries with substrate rsc.org

Introduction of the Bromo Substituent

The introduction of a bromine atom onto the oxazole ring can be achieved through several methods, with the choice of strategy often depending on the desired regioselectivity and the stability of the starting material.

Regioselective Bromination via Organometallic Intermediates (e.g., Lithiation-Bromination Sequence)

A powerful method for the regioselective functionalization of oxazoles is through the formation of an organometallic intermediate, typically a lithiated species, followed by quenching with an electrophilic bromine source. researchgate.net The C2 and C5 positions of the oxazole ring are the most acidic protons and can be selectively deprotonated using a strong base like n-butyllithium or lithium diisopropylamide (LDA). wikipedia.org Subsequent treatment with a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br2) introduces the bromine atom at the desired position. researchgate.net This approach offers high regiocontrol, which is crucial for the synthesis of specifically substituted oxazoles. researchgate.net

Halogenative Cyclization Strategies

Copper(I)-Catalyzed Intramolecular Cyclization for Brominated Oxazoles

Copper-catalyzed reactions are versatile in heterocyclic synthesis. nih.govmdpi.comchemistryviews.orgrsc.org While direct copper-catalyzed intramolecular cyclization to form a brominated oxazole is less common, copper catalysts are often employed in the formation of the oxazole ring itself from various precursors. rsc.orgorganic-chemistry.org For example, copper-catalyzed cyclization of α-diazoketones with amides can yield oxazoles. rsc.org To incorporate a bromine atom, a brominated starting material would need to be utilized in such a cyclization.

Bromination MethodPosition of BrominationReagentsReference
Lithiation-BrominationC2 or C5n-BuLi or LDA, then NBS or Br2 wikipedia.orgresearchgate.net
Halogenative CyclizationVaries with precursorBrominating agent during cyclization rsc.org

Integrated Synthetic Pathways for 5-Bromo-2-(difluoromethyl)-1,3-oxazole

Given the methodologies discussed, two plausible synthetic pathways for this compound can be envisioned:

Pathway A: Bromination followed by Difluoromethylation

Synthesis of 5-bromooxazole (B1343016): This could be achieved through a Van Leusen reaction between an aldehyde and tosylmethyl isocyanide (TosMIC) to form the oxazole ring, followed by regioselective bromination at the C5 position via a lithiation-bromination sequence. organic-chemistry.orgnrochemistry.comwikipedia.orgnih.gov Alternatively, starting with a precursor that already contains the bromine atom could be considered.

Difluoromethylation at C2: The resulting 5-bromooxazole could then undergo C-H difluoromethylation at the C2 position. This could potentially be achieved using a copper-mediated reaction, taking advantage of the acidic C2 proton of the oxazole ring. rsc.org

Pathway B: Difluoromethylation followed by Bromination

Synthesis of 2-(difluoromethyl)oxazole: The synthesis of a 2-(difluoromethyl)oxazole intermediate could be approached through the cyclization of a precursor containing the difluoromethyl group. For example, the reaction of difluoroacetic anhydride (B1165640) with a suitable amino alcohol derivative could potentially form the oxazole ring. A Huisgen 1,3,4-oxadiazole (B1194373) synthesis has been used to generate a difluoromethyl-1,3,4-oxadiazole, which shares some synthetic principles with oxazole synthesis. nih.gov

Regioselective Bromination at C5: The 2-(difluoromethyl)oxazole intermediate would then be subjected to regioselective bromination at the C5 position. A lithiation-bromination sequence would be a strong candidate for this transformation, as the C5 proton would be the most likely to be removed by a strong base after the C2 position is substituted. wikipedia.org

The choice between these pathways would depend on the relative reactivity and stability of the intermediates and the efficiency and regioselectivity of each step. The electronic effect of the difluoromethyl group (electron-withdrawing) would likely influence the acidity of the remaining C-H protons on the oxazole ring, which would be a key consideration for the regioselectivity of the bromination step in Pathway B.

Multi-component Reaction Approaches

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and rapid generation of molecular diversity. While a specific multi-component reaction for the direct synthesis of this compound is not extensively documented, analogous MCRs for polysubstituted oxazoles provide a conceptual framework.

One plausible MCR approach could be a variation of the van Leusen oxazole synthesis. nih.gov This reaction typically involves the condensation of an aldehyde with p-toluenesulfonylmethyl isocyanide (TosMIC) to form a 5-substituted oxazole. nih.gov A multi-component variant of this reaction could theoretically involve a difluoromethyl-containing reactant, a source of the C4 and C5 carbons of the oxazole ring, and a brominating agent.

A hypothetical three-component reaction could involve:

A difluoromethyl-containing nitrile or a related precursor to introduce the C2 substituent.

An α-bromo-α-isocyanoacetate or a similar bifunctional reagent to provide the C4, C5, and the bromo-substituent.

A carbonyl compound or another electrophile to facilitate the cyclization.

The development of such a reaction would be highly desirable for the rapid assembly of the target oxazole core. The yields for multi-component reactions leading to substituted oxazoles can vary widely depending on the specific components and reaction conditions. Below is a table of representative yields for analogous multi-component syntheses of substituted oxazoles.

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Yield (%)
Aromatic AldehydeTosMICAliphatic HalideIonic Liquid4,5-disubstituted oxazoleHigh
AldehydeAmmonium SaltKetoneMetal-freePolysubstituted thiazoleModerate to Good
AmideYnalSodium SulfinateLewis AcidAryl-substituted oxazoleGood

This table presents data from analogous multi-component reactions for substituted azoles and is intended to be illustrative of potential yields.

One-Pot and Cascade Reaction Protocols

One-pot and cascade reactions provide powerful tools for the synthesis of complex molecules from simple precursors, avoiding the isolation of intermediates and thereby increasing efficiency and reducing waste. Several such methodologies have been developed for the synthesis of substituted oxazoles and could be adapted for the preparation of this compound.

A notable one-pot approach involves the Brønsted acid-catalyzed propargylation/cycloisomerization tandem reaction of propargylic alcohols and amides. thieme-connect.com In this scenario, an amide bearing a difluoromethyl group could react with a propargylic alcohol that could be subsequently brominated in a one-pot sequence. The use of p-toluenesulfonic acid (PTSA) has been shown to be effective in mediating this transformation. thieme-connect.com

Copper-catalyzed cascade reactions have also emerged as a versatile method for the synthesis of polysubstituted oxazoles. acs.org For instance, a copper-catalyzed aerobic oxidative dehydrogenative cyclization cascade involving aromatic terminal alkenes and azides has been reported for the synthesis of 2,5-disubstituted oxazoles. rsc.org A potential adaptation for the synthesis of the target compound could involve a difluoromethyl-containing starting material and a subsequent bromination step integrated into the cascade sequence.

Another relevant cascade approach is the copper-catalyzed annulation of ketones and amines. acs.org This method allows for the synthesis of 2,4,5-trisubstituted oxazoles from readily available starting materials. By selecting a ketone and an amine that would ultimately lead to the desired substitution pattern, followed by a regioselective bromination, this method could provide a viable route to this compound analogues.

The table below summarizes findings from selected one-pot and cascade syntheses of substituted oxazoles, which could serve as a basis for the development of a synthesis for this compound.

Starting Materials Reaction Type Catalyst/Reagent Product Yield (%)
Propargylic Alcohols, AmidesOne-pot propargylation/cycloisomerizationPTSASubstituted oxazolesGood to Very Good
Aromatic Terminal Alkenes, AzidesCopper-catalyzed cascadeCopper catalyst, Air2,5-disubstituted oxazolesNot specified
α-methylene ketones, BenzylaminesCopper-catalyzed annulationCopper catalyst, O22,4,5-trisubstituted oxazolesModerate to Excellent
Propargyl Amine, Acid ChloridesOne-pot amidation-coupling-cycloisomerizationPdCl2(PPh3)2, CuI, PTSA·H2O2,5-disubstituted oxazolesModerate to Good

This table is based on data from syntheses of various substituted oxazoles and illustrates the potential of these methods.

Reactivity and Reaction Mechanisms of 5 Bromo 2 Difluoromethyl 1,3 Oxazole

Electrophilic and Nucleophilic Transformations on the Oxazole (B20620) Ring System

The oxazole ring is an aromatic heterocycle, but its aromaticity is less pronounced than that of analogous sulfur-containing thiazoles. wikipedia.org Oxazoles are weak bases, with the conjugate acid of the parent oxazole having a pKa of 0.8. wikipedia.org

Generally, electrophilic aromatic substitution on the oxazole ring occurs at the C5 position, though this typically requires the presence of electron-donating groups to activate the ring. wikipedia.org In the case of 5-Bromo-2-(difluoromethyl)-1,3-oxazole, the C5 position is already substituted with a bromine atom. Furthermore, the potent electron-withdrawing effect of the 2-(difluoromethyl) group deactivates the ring, making electrophilic substitution challenging.

Cross-Coupling Reactions at the Bromo Position

The bromine atom at the C5 position is a key handle for synthetic diversification, enabling a variety of cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for modifying halogenated heterocycles. researchgate.netrsc.orgrsc.org

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is widely applicable for forming C-C bonds. nih.gov For bromo-heterocycles, this reaction is typically performed using a palladium catalyst, a base, and a suitable solvent. researchgate.netnih.govrsc.org An efficient palladium-catalyzed cross-coupling method has been described for 5-bromo-1,2,3-triazine, a similar nitrogen-containing heterocycle, highlighting the utility of this approach. researchgate.netresearchgate.netuzh.ch

ReactionCatalyst SystemBaseSolventTemperatureYieldRef
Suzuki-Miyaura Pd(dppf)Cl₂Ag₂CO₃MeCN80 °C81-91% researchgate.netuzh.ch
Suzuki-Miyaura XPhosPdG2/XPhosK₂CO₃1,4-Dioxane/H₂O120 °C (Microwave)Good to Excellent rsc.org
Suzuki-Miyaura Pd(OAc)₂/PCy₃K₃PO₄·H₂OToluene110 °Cup to 96% nih.gov

The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds by coupling an amine with an aryl halide. This reaction has been successfully applied to various bromo-heterocycles, including imidazoles and triazoles, to synthesize amino-substituted derivatives. snnu.edu.cnnih.govmdpi.comnih.gov The choice of palladium precatalyst and ligand is crucial for achieving high yields. nih.gov

SubstrateCatalyst SystemBaseSolventTemperatureYieldRef
4-Bromo-1H-imidazole[Pd(cinnamyl)Cl]₂ / DavePhosLHMDSTHFRoom Temp.87% nih.gov
Aryl FluorosulfonatesPd(PPh₃)₄Cs₂CO₃Toluene110 °CModerate to Good researchgate.net
5-Amino-1,2,3-triazoles[(THP-Dipp)Pd(cinn)Cl]t-BuONa1,4-Dioxane120 °CHigh mdpi.com

The Sonogashira coupling , which joins terminal alkynes with aryl or vinyl halides, is another important palladium-catalyzed transformation for creating C-C triple bonds. This reaction typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst.

Copper-catalyzed coupling reactions provide a valuable alternative or complement to palladium-based systems. A highly efficient copper-catalyzed C–O cross-coupling has been developed between aryl bromides and aliphatic diols using CuCl₂ without additional ligands. rsc.org Copper catalysis is also instrumental in various difluoroalkylation reactions, often proceeding through a radical mechanism. nih.gov These methodologies suggest that the bromo group of this compound could be replaced by oxygen-based nucleophiles or participate in other copper-mediated transformations.

Nickel-based catalytic systems have emerged as powerful tools for C-C bond formation, including the difluoromethylation of (hetero)aryl halides. rsc.org For instance, the coupling of aryl boronic acids with bromodifluoromethane (B75531) can be achieved using a Ni(II) catalyst and a bipyridine ligand, proceeding through a proposed Ni(I)/Ni(III) catalytic cycle. rsc.org This indicates the potential for nickel catalysts to mediate the coupling of various carbon-based fragments at the C5-bromo position of the oxazole.

Reactivity of the Difluoromethyl Group

The difluoromethyl (CF₂H) group significantly modulates the electronic properties of the oxazole ring.

The CF₂H group is strongly electron-withdrawing, a property it shares with the more common trifluoromethyl (CF₃) group. acs.orgmdpi.com This electronic pull has several important consequences:

Increased Electrophilicity : The CF₂H group enhances the electron-deficient character of the oxazole ring, making it more susceptible to nucleophilic attack. This effect is critical in activating heterocyclic systems for reactions with nucleophiles. scienceopen.comdntb.gov.ua

Increased Acidity : The presence of an electron-withdrawing group like CF₂H increases the acidity of C-H bonds on the heterocyclic ring. This has been observed in copper-mediated oxidative C-H difluoromethylation, where substrates undergo reaction at the most acidic C-H azole bond. rsc.org

Hydrogen Bond Donor : The CF₂H group can act as a lipophilic hydrogen bond donor, a property that distinguishes it from the CF₃ group and can influence intermolecular interactions. rsc.orgnih.gov This capability can play a role in directing non-covalent interactions in larger molecular assemblies.

Exploration of C-F Activation and Subsequent Transformations

The activation of carbon-fluorine (C-F) bonds is a significant challenge in organic synthesis due to their high bond dissociation energy. In the context of this compound, the difluoromethyl (CF2H) group presents a potential site for such transformations. While direct C-F activation of this specific molecule is not extensively documented, the reactivity can be inferred from studies on analogous compounds with perfluoroalkyl groups.

Research into compounds with trifluoromethyl (CF3) groups has shown that the strong electron-withdrawing nature of the fluorine atoms can facilitate nucleophilic attack on the carbon atom of the perfluoroalkyl group, leading to subsequent transformations. It is plausible that the difluoromethyl group in this compound could undergo similar reactions, albeit under specific conditions, potentially involving single-electron transfer (SET) processes or activation by strong Lewis acids.

For instance, studies on trifluoromethylated alkynes have demonstrated that the CF3 group can direct nucleophilic attack, leading to the formation of functionalized oxazoles. acs.org This suggests that the difluoromethyl group in the target molecule could similarly influence the regioselectivity of reactions on the oxazole ring.

Further Functionalization of the Oxazole Core

Beyond the reactivity of the difluoromethyl group, the oxazole ring itself offers multiple sites for further functionalization. The presence of the bromine atom at the C5 position and a hydrogen atom at the C4 position allows for a range of derivatization strategies.

Direct C-H functionalization is a powerful tool for the modification of heterocyclic scaffolds. In the oxazole ring, the order of proton acidity is generally C2 > C5 > C4. In this compound, the C2 and C5 positions are substituted, leaving the C4-H as the primary site for deprotonation and subsequent functionalization.

The regioselectivity of C-H functionalization is influenced by both electronic and steric factors. The electron-withdrawing nature of the 2-(difluoromethyl) group and the 5-bromo substituent would render the C4-H bond more acidic and susceptible to deprotonation by a strong base. This would allow for the introduction of various electrophiles at this position. While specific studies on this molecule are limited, research on other substituted oxazoles supports the feasibility of regioselective C-H functionalization.

Table 1: Potential C-H Functionalization Reactions at the C4 Position

Reagent/Catalyst SystemExpected Product
Strong base (e.g., n-BuLi) followed by an electrophile (E+)4-E-5-Bromo-2-(difluoromethyl)-1,3-oxazole
Palladium catalyst with an aryl halide (Ar-X)4-Aryl-5-Bromo-2-(difluoromethyl)-1,3-oxazole
Organometallic reagent (e.g., Grignard)4-Substituted-5-Bromo-2-(difluoromethyl)-1,3-oxazole

This table represents potential reactions based on established principles of oxazole chemistry.

Besides cross-coupling reactions that typically target the C-Br bond, other derivatization pathways can be envisioned for this compound.

One notable pathway is nucleophilic aromatic substitution (SNAr) of the C5-bromo group. The reactivity of halogens on the oxazole ring towards nucleophilic substitution is generally C2 > C4 > C5. However, the presence of the electron-withdrawing difluoromethyl group at C2 can enhance the electrophilicity of the entire ring, potentially facilitating the displacement of the bromine at C5 by strong nucleophiles.

Another intriguing possibility is a ring-opening reaction initiated by nucleophilic attack. Studies on 2-(difluoromethyl)-1,3,4-oxadiazoles, a similar heterocyclic system, have shown that nucleophilic attack at the C2 carbon, activated by the adjacent difluoromethyl group, leads to a ring-opening mechanism. nih.govnih.govresearchgate.netunimi.it A similar process could be hypothesized for this compound, where a nucleophile attacks the C2 position, leading to the cleavage of the oxazole ring and the formation of an acyclic intermediate. This intermediate could then potentially undergo further reactions to form new products.

Table 2: Potential Derivatization Pathways

Reaction TypeReagentPotential Outcome
Nucleophilic Aromatic SubstitutionStrong Nucleophile (e.g., NaOMe, R-SH)5-Substituted-2-(difluoromethyl)-1,3-oxazole
Nucleophilic Ring OpeningStrong Nucleophile (e.g., H2O/base) at C2Acyclic difluoroacetyl intermediate
Diels-Alder ReactionDienophileFormation of a pyridine (B92270) derivative (likely disfavored)

This table outlines potential derivatization pathways based on the reactivity of analogous compounds.

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 2 Difluoromethyl 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Bromo-2-(difluoromethyl)-1,3-oxazole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

Proton (¹H) NMR Spectroscopic Characterization

Proton NMR spectroscopy provides information about the chemical environment, connectivity, and number of hydrogen atoms in a molecule.

Expected Data: For this compound, the ¹H NMR spectrum is expected to show two primary signals.

A triplet corresponding to the proton of the difluoromethyl (-CHF₂) group. This signal arises from the coupling of the proton with the two adjacent fluorine atoms (a triplet due to the n+1 rule for I=1/2 nuclei, where n=2). The chemical shift would be significantly downfield due to the strong electron-withdrawing effect of the two fluorine atoms.

Research Findings: Specific ¹H NMR data for this compound could not be located in the reviewed literature.

Interactive Data Table: Expected ¹H NMR Data

ProtonsExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (J) in Hz
H-4 (oxazole ring)~7.5 - 8.5Singlet (s)N/A
H (-CHF₂)~6.5 - 7.5Triplet (t)J(H-F) ≈ 50-60 Hz

Carbon-13 (¹³C) NMR Spectroscopic Characterization

Carbon-13 NMR spectroscopy identifies the different carbon environments within a molecule.

Expected Data: The ¹³C NMR spectrum of this compound would display four distinct signals:

A signal for the C2 carbon, which would appear as a triplet due to coupling with the two fluorine atoms of the difluoromethyl group. This carbon would be significantly deshielded.

A signal for the C4 carbon of the oxazole (B20620) ring.

A signal for the C5 carbon, which is directly bonded to the bromine atom. The chemical shift would be influenced by the halogen's electronegativity and heavy atom effect.

A signal for the carbon of the difluoromethyl group (-CHF₂), which would also appear as a triplet due to one-bond coupling with the two fluorine atoms.

Research Findings: No specific ¹³C NMR experimental data for this compound was found in the public domain.

Interactive Data Table: Expected ¹³C NMR Data

Carbon AtomExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (J) in Hz
C2~155 - 165Triplet (t)J(C-F) ≈ 35-45 Hz
C4~120 - 130Singlet (s)N/A
C5~110 - 120Singlet (s)N/A
-CHF₂~110 - 120Triplet (t)J(C-F) ≈ 230-250 Hz

Fluorine-19 (¹⁹F) NMR Spectroscopic Characterization

Fluorine-19 NMR is highly sensitive and provides direct information about the fluorine atoms in a molecule.

Expected Data: The ¹⁹F NMR spectrum for this compound is expected to show a single signal for the two equivalent fluorine atoms of the -CHF₂ group. This signal would appear as a doublet due to coupling with the single proton of the difluoromethyl group.

Research Findings: Specific ¹⁹F NMR data for the title compound could not be located.

Interactive Data Table: Expected ¹⁹F NMR Data

Fluorine AtomsExpected Chemical Shift (ppm)Expected MultiplicityExpected Coupling Constant (J) in Hz
-CHF₂~ -110 to -130Doublet (d)J(F-H) ≈ 50-60 Hz

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of its elemental composition.

Expected Data: For this compound (molecular formula C₄H₂BrF₂NO), HRMS would show a characteristic isotopic pattern for the molecular ion [M]⁺ or a protonated species [M+H]⁺ due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The exact mass measurement would be used to confirm the molecular formula.

Research Findings: Published HRMS data for this compound are not available.

Interactive Data Table: Expected HRMS Data

IonCalculated Exact Mass (m/z)
[C₄H₂⁷⁹BrF₂NO]⁺212.9339
[C₄H₂⁸¹BrF₂NO]⁺214.9318

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Expected Data: The IR and Raman spectra of this compound would exhibit characteristic absorption bands.

C-H stretching: A band for the C-H bond of the oxazole ring and the -CHF₂ group.

C=N and C=C stretching: Vibrations associated with the oxazole ring.

C-F stretching: Strong absorption bands characteristic of the difluoromethyl group.

C-Br stretching: A band in the lower frequency region of the spectrum.

Oxazole ring vibrations: A series of bands corresponding to the stretching and bending modes of the ring.

Research Findings: Specific IR and Raman spectra for this compound have not been reported in the searched literature.

Interactive Data Table: Expected IR Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)
C-H stretch (oxazole & CHF₂)~3100-3000
C=N stretch (oxazole)~1650-1550
C=C stretch (oxazole)~1500-1400
C-F stretch (CHF₂)~1150-1050 (strong)
C-Br stretch< 700

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

This technique provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid.

Expected Data: If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would yield:

The exact bond lengths, bond angles, and torsion angles of the molecule.

The crystal system and space group.

Information on intermolecular interactions, such as halogen bonding or π-π stacking, in the solid state.

Research Findings: There is no published single-crystal X-ray diffraction data for this compound.

Computational and Theoretical Investigations of 5 Bromo 2 Difluoromethyl 1,3 Oxazole

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are a cornerstone for investigating the structural and electronic properties of organic molecules. irjweb.com DFT methods are well-established for providing accurate assessments of molecular geometries and energies for a wide range of compounds, including oxazole (B20620) derivatives. irjweb.com

For 5-Bromo-2-(difluoromethyl)-1,3-oxazole, DFT calculations would be employed to determine its ground-state equilibrium geometry. A common and reliable approach involves using a hybrid functional, such as Becke's three-parameter Lee-Yang-Parr (B3LYP) functional, combined with a sufficiently large basis set like 6-311++G(d,p) to accurately account for electron correlation and polarization effects. irjweb.com The output of such a calculation is an optimized three-dimensional structure from which key geometrical parameters—bond lengths, bond angles, and dihedral angles—can be extracted. These theoretical values are foundational for all further computational analysis and provide a predictive framework for experimental structural determination, for instance, through X-ray crystallography.

The planarity of the oxazole ring is a key feature, and DFT calculations can quantify any distortions induced by the bulky bromo and difluoromethyl substituents. acs.org For example, studies on related planar heterocycles show that all dihedral angles within the ring are typically close to 0°. acs.org

Table 1: Illustrative Optimized Geometrical Parameters for a 1,3-Oxazole Ring Core Calculated by DFT. This table presents typical bond length and angle values for an oxazole ring, similar to what would be calculated for this compound.

ParameterBond/AngleTypical Calculated Value
Bond Length (Å)O1-C21.36 Å
C2-N31.29 Å
N3-C41.40 Å
C4-C51.35 Å
C5-O11.37 Å
Bond Angle (°)C5-O1-C2105°
O1-C2-N3115°
C2-N3-C4105°
N3-C4-C5110°
O1-C5-C4105°

Electronic Structure Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to explain chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as the nucleophile or electron donor, while the LUMO is the lowest-energy orbital capable of accepting electrons, thus acting as the electrophile. libretexts.orgyoutube.com

The energy of the HOMO (EHOMO) is related to the ionization potential and indicates the molecule's electron-donating ability. Conversely, the energy of the LUMO (ELUMO) is related to the electron affinity and reflects its electron-accepting ability. taylorandfrancis.com The energy gap between these two orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. nih.gov

For this compound, both the bromine atom and the difluoromethyl group are electron-withdrawing. These substituents are expected to lower the energies of both the HOMO and LUMO compared to unsubstituted oxazole. The distribution of these orbitals would also be affected; the LUMO is likely to have significant density on the C2 and C5 positions, suggesting these sites are susceptible to nucleophilic attack. Analysis of the Molecular Electrostatic Potential (MEP) map would further identify electron-rich (negative potential, likely around the N and O atoms) and electron-poor (positive potential) regions of the molecule.

Table 2: Representative Frontier Orbital Energies for Related Heterocyclic Compounds. This table provides examples of HOMO-LUMO energies calculated for similar molecules, illustrating the typical energy ranges and gaps.

CompoundMethodEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
2-Amino-5-trifluoromethyl-1,3,4-thiadiazoleDFT/M06-2X-8.01-2.495.52 nih.gov
Oxazole Derivative (1A)DFT/B3LYP-5.65-0.814.84 irjweb.com
1,3,4-Oxadiazole (B1194373) Derivative (7j)DFT/B3LYP-6.59-2.424.17 mdpi.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can be directly compared with experimental results to validate both the synthesized structure and the computational model. acs.org DFT methods can reliably predict vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F).

Theoretical vibrational spectra are obtained by calculating the second derivatives of the energy with respect to atomic displacements. The resulting harmonic frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. To improve accuracy, calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals). A detailed assignment of each vibrational mode can be achieved through analysis of the Potential Energy Distribution (PED).

For this compound, characteristic vibrational modes would include the C-Br stretching frequency, C-F stretches from the difluoromethyl group, and various stretching and bending modes of the oxazole ring. Similarly, ¹³C and ¹⁹F NMR chemical shifts can be calculated and compared to experimental data to confirm the electronic environment of each atom. Good agreement between the predicted and observed spectra provides strong evidence for the proposed molecular structure. nih.gov

Table 3: Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies. This table provides a hypothetical example of how calculated vibrational frequencies for key functional groups in this compound would be compared to experimental data.

Vibrational ModeCalculated Frequency (cm⁻¹) (Scaled)Hypothetical Experimental Frequency (cm⁻¹)Assignment (PED)
C-H Stretch (CHF₂)29852990ν(C-H)
C=N Stretch (Oxazole)16101615ν(C=N)
C=C Stretch (Oxazole)15501555ν(C=C)
C-F Stretch (CHF₂)11501148ν(C-F)
Ring Breathing10201025Oxazole ring stretch
C-Br Stretch650645ν(C-Br)

Reaction Pathway Elucidation and Transition State Analysis for Key Transformations

Computational chemistry is an invaluable tool for mapping out potential reaction pathways and understanding reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface for a given transformation can be constructed.

For this compound, several key transformations could be investigated. The bromine at the C5 position makes it a candidate for various cross-coupling reactions (e.g., Suzuki, Stille) or nucleophilic aromatic substitution, which are common for halogenated heterocycles. tandfonline.com Computational studies can help predict the feasibility of these reactions by calculating the activation energy barrier associated with the transition state (TS). acs.org A lower activation barrier corresponds to a faster reaction rate.

The reaction mechanism is elucidated by identifying the lowest energy path connecting reactants to products. For example, in a substitution reaction, calculations can determine whether the mechanism is concerted or proceeds through a stable intermediate. DFT calculations have been used to show that for certain metal-catalyzed heterocyclizations, one cyclization mode (e.g., 6-exo-dig) can be energetically more favorable than another (e.g., 5-endo-dig), thereby explaining the observed product regioselectivity. acs.org

Table 4: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction. This table illustrates the relative energies that would be calculated for the key species in a reaction pathway analysis.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nucleophile0.0
Transition State (TS)Highest energy point along the reaction coordinate+25.5
IntermediateA meta-stable species (if any)N/A (concerted example)
ProductsSubstituted Oxazole + Bromide-15.0

Conformational Analysis and Intramolecular Interactions

Conformational analysis investigates the different spatial arrangements of a molecule that arise from rotation around single bonds. For this compound, the primary focus of such an analysis would be the rotation around the C2-C(HF₂) single bond. The presence of fluorine atoms can significantly influence conformational preferences due to steric and electronic effects, such as dipole-dipole interactions and hyperconjugation. semanticscholar.org

A potential energy surface scan can be performed by systematically rotating the dihedral angle of the difluoromethyl group and calculating the energy at each step. This allows for the identification of energy minima, corresponding to stable conformers (e.g., staggered conformations), and energy maxima, corresponding to transition states between them (e.g., eclipsed conformations).

Furthermore, computational methods can identify and characterize weak intramolecular interactions, such as non-classical hydrogen bonds (e.g., C-H···N, C-H···O) or halogen interactions. nih.govnih.gov Techniques like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to find bond critical points and quantify the strength of these interactions, which can play a crucial role in stabilizing certain conformations. nih.gov Studies on other halogenated molecules have shown that interactions involving bromine can be important secondary factors in determining molecular packing and conformation. semanticscholar.orgbohrium.com

Table 5: Hypothetical Relative Energies of Difluoromethyl Group Rotamers. This table shows an example of the energy differences between possible conformations resulting from rotation around the C2-C(HF₂) bond.

ConformerDihedral Angle (N3-C2-C-H)Relative Energy (kcal/mol)Description
A60°0.00Staggered (Global Minimum)
B120°3.5Eclipsed (Transition State)
C180°0.25Staggered (Local Minimum)

Strategic Applications of 5 Bromo 2 Difluoromethyl 1,3 Oxazole in Synthetic Chemistry and Materials Science

Role as a Versatile Heterocyclic Building Block in Complex Molecule Construction

The synthetic utility of 5-Bromo-2-(difluoromethyl)-1,3-oxazole is primarily anchored by the reactivity of the C5-bromo substituent. This position is amenable to various palladium-catalyzed cross-coupling reactions, providing a powerful platform for carbon-carbon and carbon-heteroatom bond formation. This allows for the direct and regioselective introduction of diverse molecular fragments, a crucial strategy in the assembly of complex molecules. organic-chemistry.org

Key transformations that underscore its role as a versatile building block include:

Suzuki-Miyaura Coupling: Reaction with a wide range of aryl, heteroaryl, or vinyl boronic acids or esters can introduce diverse aromatic and unsaturated systems at the C5 position. This is a standard method for elaborating heterocyclic cores. researchgate.netuzh.ch

Stille Coupling: The use of organostannanes as coupling partners offers an alternative route to introduce alkyl, vinyl, and aryl groups.

Heck Coupling: Alkenes can be coupled at the C5-position to introduce vinyl substituents, which can be further functionalized.

Sonogashira Coupling: The reaction with terminal alkynes provides a direct route to 5-alkynyl-oxazoles, which are valuable intermediates for further transformations or as structural elements in their own right.

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of a wide variety of primary and secondary amines, anilines, and other nitrogen-containing moieties.

Cyanation: The introduction of a nitrile group via reaction with cyanide sources can provide a precursor for amines, carboxylic acids, or tetrazoles.

The electron-withdrawing nature of the 2-(difluoromethyl) group can influence the reactivity of the oxazole (B20620) ring and the C5-position, potentially affecting the conditions required for these coupling reactions compared to non-fluorinated analogues. Furthermore, the oxazole ring itself can participate in various transformations, such as cycloaddition reactions or C-H activation at the C4 position, although the C5-bromo position is typically the most reactive site for cross-coupling. mdpi.com

Table 1: Potential Synthetic Transformations of this compound
Reaction TypeCoupling PartnerPotential ProductSignificance
Suzuki-MiyauraAr-B(OR)₂5-Aryl-2-(difluoromethyl)-1,3-oxazoleAccess to biaryl and heteroaryl structures.
HeckAlkene (e.g., Styrene)5-Vinyl-2-(difluoromethyl)-1,3-oxazoleIntroduction of unsaturated side chains.
SonogashiraTerminal Alkyne5-Alkynyl-2-(difluoromethyl)-1,3-oxazoleFormation of C(sp)-C(sp²) bonds.
Buchwald-HartwigR₂NH5-(Dialkylamino)-2-(difluoromethyl)-1,3-oxazoleSynthesis of arylamines and related compounds.
CyanationZn(CN)₂ or CuCN2-(Difluoromethyl)-1,3-oxazole-5-carbonitrilePrecursor for further functional group interconversion.

Utility as a Scaffold in Medicinal Chemistry (Focus on Synthetic Strategy, not Biological Activity)

The oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. tandfonline.comscilit.com The strategic value of this compound as a scaffold lies in its capacity for systematic and combinatorial derivatization to generate libraries of novel compounds for drug discovery programs. The synthetic focus is on leveraging the C5-bromo position as a strategic linchpin for diversification.

The difluoromethyl group at the C2 position is of particular importance in medicinal chemistry. It is often used as a bioisostere for hydroxyl, thiol, or amine groups. nih.govalfa-chemistry.com The CF₂H group can act as a lipophilic hydrogen bond donor, potentially enhancing binding affinity and specificity to biological targets. nih.govacs.org Its inclusion can also improve metabolic stability and modulate physicochemical properties like lipophilicity and bioavailability. alfa-chemistry.com

A synthetic strategy employing this scaffold would involve:

Core Synthesis: An efficient and scalable synthesis of the this compound core.

Parallel Synthesis/Diversification: The core scaffold would be subjected to a battery of parallel cross-coupling reactions (as detailed in section 6.1) with a diverse set of building blocks (e.g., various boronic acids, amines, alkynes).

Library Generation: This approach allows for the rapid generation of a large library of analogues where the substituent at the C5-position is systematically varied, while the 2-(difluoromethyl)oxazole core remains constant.

This strategy enables a thorough exploration of the structure-activity relationship (SAR) around the oxazole core, a fundamental process in lead optimization. The bromine atom acts as a key "point of diversity," allowing chemists to systematically probe the chemical space around the scaffold.

Table 2: Diversification Strategies for the this compound Scaffold
ReactionReagent ClassIntroduced MoietyStrategic Goal
Suzuki-MiyauraSubstituted (hetero)aryl boronic acids(Hetero)aryl groupsExplore aromatic interactions; introduce H-bond donors/acceptors.
Buchwald-HartwigPrimary/secondary aminesAmino functionalitiesIntroduce basic centers; modulate solubility and H-bonding.
SonogashiraFunctionalized alkynesSubstituted alkynyl groupsIntroduce rigid linkers; access further chemical space.
StilleOrganostannanesAlkyl, vinyl, aryl groupsIntroduce lipophilic or unsaturated groups.

Development of Novel Catalytic Ligands Incorporating the Oxazole Framework

Oxazole and the related oxazoline (B21484) moieties are well-established components of privileged ligands in asymmetric catalysis. alfachemic.com Their nitrogen atom can effectively coordinate to transition metals, and their rigid structure allows for the creation of a well-defined chiral environment around the metal center. acs.org

This compound serves as an excellent precursor for a new class of ligands. The synthetic strategy involves the displacement of the bromide with a group containing a secondary donor atom, such as phosphorus, nitrogen, or sulfur. This modular approach allows for the facile synthesis of various bidentate ligands.

Potential ligand architectures derived from this building block include:

P,N-Ligands: Reaction with diphenylphosphine (B32561) or other secondary phosphines (following a coupling or lithiation-quenching sequence) would yield oxazolyl-phosphine ligands. These are highly effective in a range of catalytic transformations.

N,N-Ligands: Coupling with other nitrogen-containing heterocycles, such as pyridine (B92270), pyrazole, or another oxazole, can generate bidentate N,N-ligands. For instance, a Suzuki coupling with a pyridylboronic ester would yield a pyridyl-oxazole ligand. mdpi.com

Chiral Ligands: The introduction of a chiral element, for example, by coupling with a chiral amine or a phosphine (B1218219) bearing chiral substituents, would allow for applications in asymmetric catalysis.

The presence of the strong electron-withdrawing difluoromethyl group at the C2-position can significantly modulate the electronic properties of the oxazole ring. This, in turn, influences the σ-donating and π-accepting properties of the resulting ligand, which can have a profound impact on the stability, reactivity, and selectivity of the corresponding metal catalyst. acs.org

Table 3: Hypothetical Ligand Structures Derived from this compound
Ligand TypeSynthetic PrecursorPotential StructureCatalytic Application Area
P,N-LigandHPPh₂5-(Diphenylphosphino)-2-(difluoromethyl)-1,3-oxazoleCross-coupling, hydrogenation
N,N-Ligand2-Pyridyl-B(OR)₂5-(Pyridin-2-yl)-2-(difluoromethyl)-1,3-oxazolePolymerization, oxidation
N,N'-LigandPyridine-2-carbaldehyde (via imine formation)Imine-linked pyridyl-oxazoleHydrosilylation, Lewis acid catalysis

Potential Applications in Functional Materials Research (e.g., conductive polymers, fluorescent probes)

The unique electronic and photophysical properties of the oxazole ring make it an attractive component for functional organic materials. periodikos.com.br this compound can be envisioned as a key monomer or intermediate in the synthesis of such materials.

Conductive Polymers: Heterocyclic aromatic compounds are fundamental building blocks for π-conjugated polymers, which can exhibit semiconducting or conducting properties. The synthesis of poly(oxazole)s or co-polymers incorporating the oxazole unit is a viable strategy for developing new electronic materials. This compound could be used as a monomer in polymerization reactions, such as Yamamoto or Suzuki polycondensation, to create well-defined conjugated polymers. The bromine atom provides the necessary handle for chain-growth polymerization. The electron-deficient nature of the difluoromethyl-substituted oxazole ring could lead to polymers with low-lying LUMO levels, which is desirable for n-type semiconductor applications in organic electronics. Studies on polymers containing related oxadiazole and triazole rings have demonstrated their potential to participate in conjugation and enhance electrical conductivity. researchgate.net

Fluorescent Probes: Benzoxazole and naphthoxazole derivatives are known to exhibit interesting photophysical properties and have been developed as fluorescent probes for detecting ions and biomolecules. periodikos.com.brnih.govmdpi.com The oxazole core itself can act as a fluorophore. The fluorescence properties (quantum yield, emission wavelength) are highly sensitive to the nature of the substituents on the ring. The this compound scaffold could be elaborated to create novel fluorescent sensors. For example, the bromine could be replaced, via cross-coupling, with a recognition unit (e.g., a metal chelator or a reactive group) that modulates the fluorescence of the oxazole core upon binding to an analyte. The strong dipole moment and electron-withdrawing character of the difluoromethyl group would be expected to influence the intramolecular charge transfer (ICT) characteristics of the molecule, which is a key mechanism in the design of many fluorescent probes.

Table 4: Potential Applications in Functional Materials
Material TypeRole of the CompoundKey FeaturesPotential Application
Conductive PolymersMonomerC5-bromo for polymerization; CF₂H group for electronic tuning.Organic field-effect transistors (OFETs), organic photovoltaics (OPVs).
Fluorescent ProbesFluorophore core/intermediateOxazole fluorophore; C5-bromo for attaching recognition units.Sensing of metal ions, pH, or specific biomolecules.

Future Research Directions and Unaddressed Challenges for 5 Bromo 2 Difluoromethyl 1,3 Oxazole

Exploration of Novel and Sustainable Synthetic Pathways (e.g., Green Chemistry Principles)

The development of environmentally benign and efficient methods for the synthesis of 5-Bromo-2-(difluoromethyl)-1,3-oxazole is a crucial starting point for future research. Current synthetic strategies for similar fluorinated heterocycles often rely on harsh reagents and multi-step procedures. rsc.orgbohrium.com Future work should focus on aligning the synthesis with the principles of green chemistry. rsc.orgnih.gov

Key areas for exploration include:

One-Pot Syntheses: Designing convergent one-pot reactions that minimize waste and purification steps will be a significant advancement. nih.govijpsonline.com This could involve the use of multicomponent reactions where the oxazole (B20620) ring is constructed and functionalized in a single synthetic operation.

Catalytic Methods: Investigating novel catalytic systems, particularly those avoiding heavy metals, is a priority. nih.govmdpi.com The use of organocatalysts or earth-abundant metal catalysts could offer more sustainable alternatives.

Alternative Energy Sources: The application of microwave irradiation or ultrasonication could accelerate reaction times and reduce energy consumption compared to conventional heating methods. nih.gov

Green Solvents: Exploring the use of ionic liquids or water-based solvent systems could significantly reduce the environmental impact of the synthesis. ijpsonline.com

A comparative overview of potential green synthetic approaches is presented in Table 1.

Table 1: Potential Green Chemistry Approaches for the Synthesis of this compound

Approach Potential Advantages Key Challenges
Microwave-Assisted Synthesis Rapid reaction times, reduced energy consumption. Scale-up feasibility, specialized equipment.
Metal-Free Catalysis Avoidance of toxic metal residues, lower cost. Catalyst stability and efficiency.
One-Pot Reactions Reduced waste, improved atom economy. Compatibility of sequential reaction steps.

Development of Asymmetric Synthesis Methodologies for Chiral Derivatives

The introduction of chirality into molecules containing a difluoromethyl-oxazole scaffold could lead to the discovery of novel compounds with interesting biological activities. nih.govnih.gov Currently, there is a lack of established methods for the asymmetric synthesis of chiral derivatives of this compound.

Future research should focus on:

Chiral Catalysis: The development of chiral Lewis acid or organocatalytic systems to control the stereochemistry during the formation of the oxazole ring or in subsequent functionalization steps is a promising avenue. acs.orgresearchgate.net

Chiral Auxiliaries: The use of chiral auxiliaries attached to one of the starting materials could direct the stereochemical outcome of the reaction, with the auxiliary being removed in a later step.

Kinetic Resolution: The kinetic resolution of a racemic mixture of a chiral derivative of this compound using chiral catalysts or enzymes could provide access to enantiomerically pure compounds. nih.gov

Expanding the Scope of Reactivity and Functionalization beyond Established Pathways

The bromine atom at the C5 position and the difluoromethyl group at the C2 position offer two distinct handles for further chemical modifications. While the reactivity of bromo-substituted heterocycles in cross-coupling reactions is well-documented, the full scope of reactivity for this specific compound is yet to be explored. researchgate.netresearchgate.netuzh.ch

Future investigations should aim to:

Palladium-Catalyzed Cross-Coupling Reactions: A systematic study of Suzuki-Miyaura, Stille, Heck, and Sonogashira cross-coupling reactions at the C5 position would enable the introduction of a wide variety of substituents. nih.govnih.gov Optimization of reaction conditions for this specific substrate will be critical.

Functionalization of the Difluoromethyl Group: The acidic proton of the difluoromethyl group could be exploited for deprotonation followed by reaction with electrophiles, allowing for the introduction of new functional groups at this position. researchgate.netacs.org

C-H Activation: Direct C-H functionalization at the C4 position of the oxazole ring represents a modern and atom-economical approach to further derivatization. nih.govmdpi.com

Table 2 outlines potential functionalization strategies for this compound.

Table 2: Potential Functionalization Strategies

Reaction Type Target Position Potential Reagents Expected Outcome
Suzuki-Miyaura Coupling C5 Aryl/heteroaryl boronic acids, Pd catalyst, base. Introduction of aryl/heteroaryl groups.
Stille Coupling C5 Organostannanes, Pd catalyst. Introduction of various organic groups.
Sonogashira Coupling C5 Terminal alkynes, Pd/Cu catalysts, base. Introduction of alkynyl groups.
Deprotonative Alkylation C2-CF2H Strong base (e.g., LDA), alkyl halides. Elaboration of the difluoromethyl side chain.

Integration into More Complex Chemical Architectures and Nanostructures

The ability to functionalize this compound at multiple positions makes it an attractive building block for the synthesis of more complex molecules and materials. mdpi.com

Future research could explore:

Synthesis of Pharmaceutical Intermediates: The difluoromethyl-oxazole motif could be incorporated into larger molecules with potential pharmaceutical applications.

Development of Novel Ligands: The nitrogen atom of the oxazole ring and potentially other introduced functional groups could serve as coordination sites for metal ions, leading to the development of novel ligands for catalysis or materials science.

Incorporation into Polymers and Nanomaterials: The bromo-functionality allows for polymerization or grafting onto surfaces, enabling the integration of the unique properties of the difluoromethyl-oxazole unit into larger macromolecular structures or nanostructures.

Advanced Mechanistic Elucidation of Underexplored Reactions and Catalytic Processes

A deep understanding of the reaction mechanisms is essential for the rational design of improved synthetic methods and catalysts. nih.govnih.govresearchgate.net For this compound, many of its potential reactions are yet to be studied from a mechanistic perspective.

Key areas for future mechanistic studies include:

Computational Modeling: Density Functional Theory (DFT) calculations can provide valuable insights into the transition states and reaction pathways of, for example, palladium-catalyzed cross-coupling reactions involving this substrate. nih.govemerginginvestigators.org This can help in understanding the role of ligands and predicting the outcome of reactions.

Kinetic Studies: Experimental kinetic studies can help to determine the rate-determining steps of reactions and provide evidence for proposed mechanisms.

Spectroscopic Interrogation: The use of advanced spectroscopic techniques, such as in-situ NMR, can allow for the detection of reaction intermediates, providing direct evidence for the operative reaction mechanism.

By addressing these future research directions and unaddressed challenges, the scientific community can unlock the full potential of this compound as a versatile building block in organic synthesis and materials science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-bromo-2-(difluoromethyl)-1,3-oxazole, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclization of brominated precursors with difluoromethylating agents. For example, oxazole ring formation often employs acid-catalyzed cyclization, as demonstrated in the synthesis of analogous oxazole derivatives using p-toluenesulfonic acid in toluene at reflux (80% yield) . Key variables include temperature, catalyst choice, and stoichiometry of bromine-containing intermediates. Lower yields may arise from side reactions involving bromine’s electrophilic reactivity, necessitating inert atmospheres .
Synthetic Method Catalyst/Solvent Yield Reference
Acid-catalyzed cyclizationp-TsOH, toluene80%
Halogen-exchange reactionsPd/C, DMF45–60%

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Although specific stability data for this compound are unavailable, analogous brominated oxazoles require storage in dry, inert environments (argon atmosphere) at –20°C to prevent hydrolysis or halogen loss . Use amber glass vials to minimize light-induced degradation, and avoid contact with strong oxidizers due to bromine’s reactivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d6d_6) of similar oxazole derivatives shows aromatic proton signals at δ 8.52 (s, 1H) and δ 7.35–8.13 (multiplet patterns for substituted phenyl groups) . The difluoromethyl group (-CF2_2H) exhibits splitting in 19^{19}F NMR (δ –110 to –120 ppm).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 226.07 for C5_5H3_3BrF2_2NO) .
  • X-ray Crystallography : Used to resolve structural ambiguities, such as planarity of the oxazole ring and bond angles (e.g., C–N–C ≈ 108°) .

Q. Why is the difluoromethyl group strategically important in this compound’s design?

  • Methodological Answer : The difluoromethyl group (-CF2_2H) enhances metabolic stability by resisting oxidative degradation and modulates lipophilicity, improving bioavailability. Fluorine’s electronegativity also polarizes adjacent bonds, influencing binding interactions in target proteins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities in synthesis (e.g., residual brominated byproducts) or assay conditions (e.g., solvent polarity affecting solubility). Validate purity via HPLC (≥95%) and replicate assays across multiple cell lines. For example, conflicting cytotoxicity data could be addressed by standardizing protocols (e.g., MTT assay pH and incubation time) .

Q. What strategies optimize the compound’s pharmacological activity while minimizing off-target effects?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Modify substituents on the oxazole ring (e.g., replacing bromine with electron-withdrawing groups) to enhance target affinity .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and controlled release .
  • Molecular Docking : Use computational models (PDB-based) to predict interactions with biological targets (e.g., kinase active sites) .

Q. How do environmental factors (pH, temperature) influence the compound’s degradation pathways?

  • Methodological Answer : Accelerated stability studies under varying pH (1–13) and thermal stress (40–80°C) reveal degradation products. For example, acidic conditions may hydrolyze the oxazole ring, while basic conditions could dehalogenate bromine. Monitor via LC-MS and quantify degradation kinetics using Arrhenius plots .

Q. What ecotoxicological considerations apply to this compound’s use in research?

  • Methodological Answer : Brominated heterocycles often exhibit aquatic toxicity (e.g., LC50_{50} < 1 mg/L for Daphnia magna). Follow OECD Guidelines 201/202 for acute toxicity testing and employ waste-neutralization protocols (e.g., sodium thiosulfate for bromine inactivation) .

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